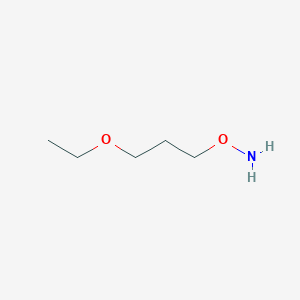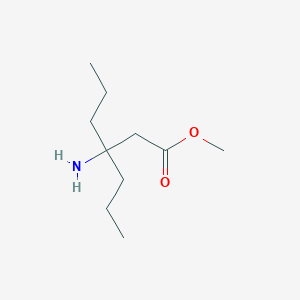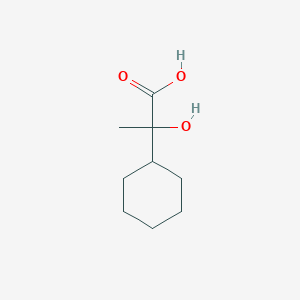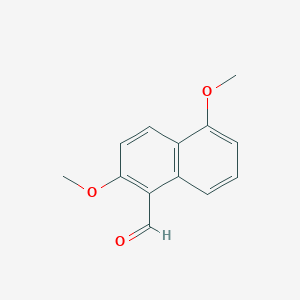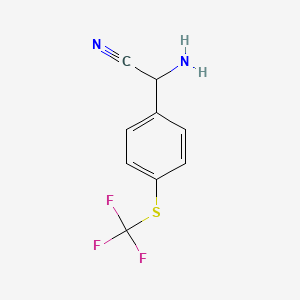
(R)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile is a chiral compound with significant interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 4-bromoacetophenone.
Introduction of Trifluoromethylthio Group: The trifluoromethylthio group can be introduced using reagents like trifluoromethanesulfenyl chloride in the presence of a base.
Formation of Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or auxiliaries.
Amination and Cyanation:
Industrial Production Methods: Industrial production of ®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other functional groups.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products:
Oxidation: Imines, oximes.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Employed in the design of chiral ligands for asymmetric catalysis.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.
Protein Interaction Studies: Used in studies of protein-ligand interactions.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug development.
Anticancer Research: Explored for its activity against certain cancer cell lines.
Industry:
Material Science: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of ®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethylthio group can enhance binding affinity and selectivity, while the chiral center can influence the stereochemistry of interactions.
類似化合物との比較
(S)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile: The enantiomer of the compound, with different stereochemistry.
2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile: The racemic mixture of both enantiomers.
2-Amino-2-(4-(methylthio)phenyl)acetonitrile: A similar compound with a methylthio group instead of a trifluoromethylthio group.
Uniqueness: ®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)acetonitrile is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. The chiral center adds another layer of complexity, making it valuable in asymmetric synthesis and chiral recognition studies.
特性
分子式 |
C9H7F3N2S |
|---|---|
分子量 |
232.23 g/mol |
IUPAC名 |
2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H7F3N2S/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,14H2 |
InChIキー |
GCRYPQGJURZRBT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C#N)N)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


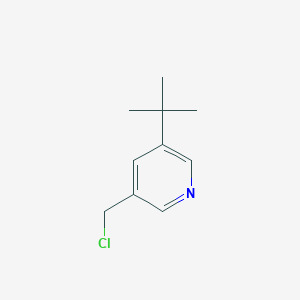
![3-[3-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B13621630.png)
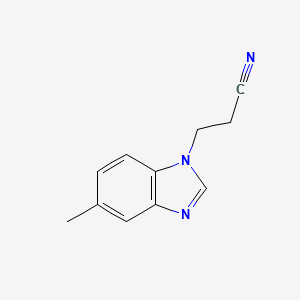
![7-Cyclopropyl-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13621658.png)
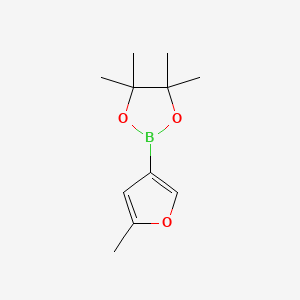
![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13621666.png)
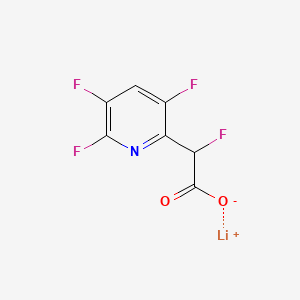
![5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid](/img/structure/B13621676.png)
![2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13621684.png)
